1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d][1,3]dioxole-5-carbonyl group , an azetidine-3-carboxamide group, and a 2-oxo-2H-chromen-3-yl group. Benzo[d][1,3]dioxole is a type of aromatic ether that is often used in the synthesis of various organic compounds . Azetidine is a type of four-membered ring with one nitrogen atom, and carboxamide is a functional group that is often found in various drugs and biological molecules. 2-oxo-2H-chromen-3-yl is a type of coumarin derivative, which are often used in the synthesis of various pharmaceuticals due to their wide range of biological activities.
Scientific Research Applications
Organic Synthesis and Chemical Transformations
A Non-catalytic Approach to the Synthesis of Functionalized Compounds : Research delineates a concise synthesis method for highly functionalized derivatives through base-induced ring transformations, showcasing the versatility of similar compounds in synthetic organic chemistry (Pratap & Ram, 2007).
Pharmacological Evaluation and Antimicrobial Activity
Antimicrobial Agent Development : A study discusses the synthesis and in vitro evaluation of new chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐heterocycles, highlighting their high antimicrobial activity and underscoring the potential of similar compounds in developing new antimicrobial agents (Azab, Azab, & Elkanzi, 2017).
Anti-Inflammatory and Analgesic Agents
Synthesis of Novel Benzodifuranyl Compounds : This research focuses on synthesizing new compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities, suggesting the utility of related structures in designing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Structure Characterization and Spectral Analysis
Spectral Characterisation of Phthalazinone Derivatives : This study involves the synthesis and spectral characterization of various derivatives, offering insights into the structural elucidation and potential applications of similar compounds in medicinal chemistry and materials science (Mahmoud et al., 2012).
Antibacterial Scaffold Development
Ultrasound-Assisted Synthesis of Challenging Anti-Tubercular Scaffold : This research exemplifies the synthesis of novel derivatives targeting tuberculosis, demonstrating the role of similar compounds in addressing global health challenges through innovative drug discovery approaches (Nimbalkar et al., 2018).
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(2-oxochromen-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c24-19(22-15-7-12-3-1-2-4-16(12)29-21(15)26)14-9-23(10-14)20(25)13-5-6-17-18(8-13)28-11-27-17/h1-8,14H,9-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELOGYWFKDMWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.